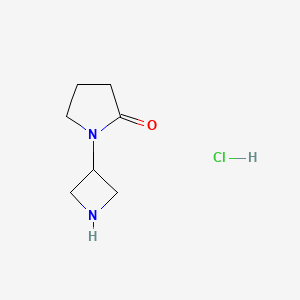

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

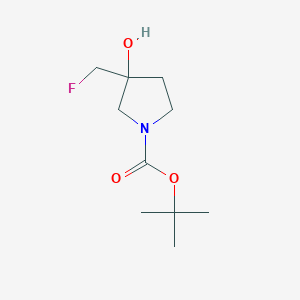

“4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride” is a chemical compound with the CAS Number: 1351647-51-2 . It has a molecular weight of 176.65 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-1-cyclopropyl-2-pyrrolidinone hydrochloride . Its InChI Code is 1S/C7H12N2O.ClH/c8-5-3-7(10)9(4-5)6-1-2-6;/h5-6H,1-4,8H2;1H . This indicates that the compound has a pyrrolidinone ring with a cyclopropyl group and an amino group attached .Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 176.64 . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Hydroxyproline Derivatives as Asymmetric Organocatalysts

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is used in the synthesis of hydroxyproline-derived amino acids and amides. These compounds act as organocatalysts in asymmetric reactions, such as aldol reactions and Michael additions. This research emphasizes their role in green chemistry due to their recyclability and use in water systems (Zlotin, 2015).

Synthesis of 4-Aminobutanenitrile

This compound is involved in the synthesis of 4-Aminobutanenitrile, a precursor to pyrroline and pyrrolidine. This compound is significant in developing therapeutics for neurological disorders like Parkinson's and Alzheimer's disease (Capon et al., 2020).

Synthesis and Biological Activities of Coordination Compounds

Research has been conducted on coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and mixed ligand complexes with aminoethanoic acid and pyrrolidine-2-carboxylic acid. These compounds show potential antimicrobial and cytotoxic activities, indicating the versatility of this compound in medicinal chemistry (Aiyelabola et al., 2017).

Synthesis and Bioactivities of 4‐Amino Derivatives of Tetramic Acid

The 4-Amino derivatives of tetramic acid, for which this compound is a precursor, have been studied for their potential herbicidal, fungicidal, insecticidal, and antitumor activities. Some derivatives have shown promising results against specific targets (Liu et al., 2014).

Corrosion Inhibition Performance

Research on the corrosion inhibition properties of pyridine derivatives, including this compound, revealed their effectiveness in protecting mild steel in hydrochloric acid environments. This application highlights its significance in industrial chemistry and materials science (Xu et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-1-cyclopentylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-7-5-9(12)11(6-7)8-3-1-2-4-8;/h7-8H,1-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPIQRPLXJNONQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)

![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)

![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)

![4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B1378941.png)

![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)

![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)